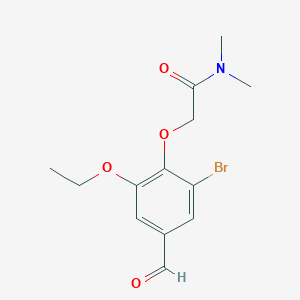

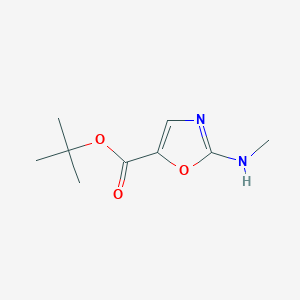

![molecular formula C18H13N5O B2920794 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide CAS No. 1788561-73-8](/img/structure/B2920794.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are crucial target products and key intermediates, developed in the past decade . The procedures efficiently applied in the preparation of important drugs and promising drug candidates are also underlined .Scientific Research Applications

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives show great potential in the field of materials science, particularly in the development of optoelectronic devices. These compounds can be utilized in creating components that control and manipulate light, such as LEDs, photodiodes, and solar cells .

Sensors

These derivatives are also valuable in sensor technology. They can be incorporated into sensors that detect chemical or physical events and convert them into electrical signals for monitoring various environmental and biological processes .

Anti-Cancer Drugs

There is significant interest in using imidazo[1,2-a]pyridine derivatives as anti-cancer agents. Research suggests that these compounds can be effective in treating various types of cancer by interfering with cancer cell growth and proliferation .

Confocal Microscopy and Imaging

In the field of microscopy and imaging, these derivatives serve as emitters for confocal microscopy. They help in enhancing image contrast and resolution when observing biological specimens .

Gastric Ulcers and Diabetes Treatment

Some imidazo[1,2-a]pyridinone compounds, which are closely related to the compound , have been used as drugs to treat gastric ulcers and diabetes. Their therapeutic effects are attributed to their ability to modulate biological pathways involved in these diseases .

Psychosis Treatment

These compounds have also been explored for their potential in treating psychosis. They may offer new avenues for managing symptoms associated with psychiatric disorders .

Antibacterial and Antifungal Applications

Substituted imidazo[1,2-a]pyridines possess antibacterial and antifungal properties. They can be used to develop new treatments for infections caused by bacteria and fungi .

Neurodegenerative Diseases

There is ongoing research into the use of imidazo[1,2-a]pyridine derivatives for treating neurodegenerative diseases like Alzheimer’s. These compounds may have neuroprotective effects that could slow down disease progression .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which this compound is a part of, are known to exhibit a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with various biological targets, leading to their wide range of activities . For instance, some imidazole derivatives have been found to inhibit the formation of yeast to mold as well as ergosterol formation, a crucial component of fungal cell membranes .

Biochemical Pathways

Imidazole derivatives have been shown to interfere with various biochemical pathways, leading to their wide range of activities . For instance, some imidazole derivatives have been found to inhibit the biosynthesis of ergosterol in yeast cells .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (admet) of similar imidazole derivatives have been analyzed . The ADMET analysis suggests that these compounds could be moderately toxic to humans, though in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

Imidazole derivatives have been shown to exhibit a wide range of biological activities, suggesting they can have various molecular and cellular effects .

Action Environment

The synthesis and functionalization of imidazole derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts .

properties

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O/c24-18(17-19-9-5-10-20-17)22-14-7-2-1-6-13(14)15-12-23-11-4-3-8-16(23)21-15/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMKCXLFBDPVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

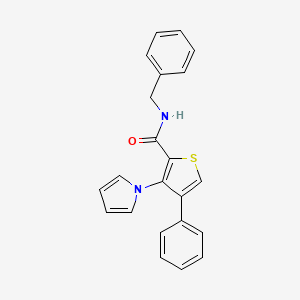

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2920711.png)

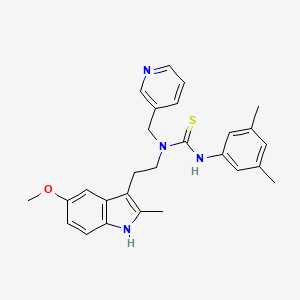

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-chlorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2920714.png)

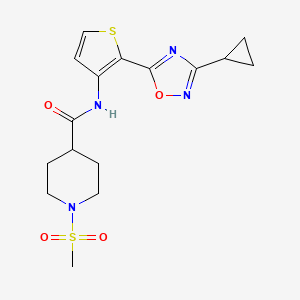

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide](/img/structure/B2920715.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2920719.png)

![2-(2-Fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2920720.png)

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)

![8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2920734.png)